molecular formula C18H21N3O5S B2368650 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 1251621-75-6

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2368650
CAS No.: 1251621-75-6
M. Wt: 391.44
InChI Key: ZOBQHNYTUQQWCC-UHFFFAOYSA-N
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Description

The compound contains a morpholinosulfonyl group, a pyridinone group, and a p-tolyl group. The morpholinosulfonyl group is a type of sulfonamide, which is often found in various pharmaceuticals due to their bioactivity . The pyridinone group is a heterocyclic compound that is a derivative of pyridine. The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the morpholinosulfonyl group could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinosulfonyl group could increase the compound’s solubility in water, while the p-tolyl group could contribute to its lipophilicity .

Scientific Research Applications

Antifungal and Antimicrobial Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicidal agents against Candida and Aspergillus species. The introduction of specific modifications to the core structure significantly improved plasmatic stability while preserving antifungal activity. These derivatives demonstrated broad antifungal activity against various fungi species and showed in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

Src Kinase Inhibition and Anticancer Activity

N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391) has been identified as a highly selective Src substrate binding site inhibitor. Modifications in its structure, specifically substituting the pyridine ring and N-benzyl substitution, have been studied to establish the structure-activity relationship. These derivatives have shown inhibitory activities against Src kinase and demonstrated promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).

Reactivation of Inhibited Acetylcholinesterase

Bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide have been synthesized and evaluated for their reactivation efficacy against organophosphorus nerve agents inhibited human acetylcholinesterase. These compounds have shown better reactivation efficacy than traditional reactivators like 2-PAM and obidoxime, suggesting potential for treating nerve agent poisoning (Karade et al., 2014).

Corrosion Inhibition

2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives have been synthesized and tested for their corrosion inhibition efficiencies. These compounds demonstrated promising inhibition efficiencies in both acidic and oil medium environments, suggesting their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

The crystal structures of (oxothiazolidin-2-ylidene)acetamides have been described and compared, providing insights into the molecular configurations and potential interactions of these compounds (Galushchinskiy et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-2-3-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBQHNYTUQQWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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